Acrylic acid Acrylic acid Acrylic acid is a colorless liquid with a distinctive acrid odor. Flash point 130 °F. Boiling point 286 °F. Freezing point 53 °F. Corrosive to metals and tissue. Prolonged exposure to fire or heat can cause polymerization. If polymerization takes place in a closed container, violent rupture may occur. The inhibitor (usually hydroquinone) greatly reduces the tendency to polymerize.
Acrylic acid is a alpha,beta-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group. It has a role as a metabolite. It is a conjugate acid of an acrylate.
A α,β-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group.
Acrylic acid is used in the manufacture of plastics, paint formulations, and other products. Exposure occurs primarily in the workplace. It is a strong irritant to the skin, eyes, and mucous membranes in humans. No information is available on the reproductive, developmental, or carcinogenic effects of acrylic acid in humans. Animal cancer studies have reported both positive and negative results. EPA has not classified acrylic acid for carcinogenicity.
Acrylic acid is a natural product found in Cocos nucifera, Gynerium sagittatum, and other organisms with data available.
See also: Calcium Polycarbophil (monomer of); Polycarbophil (monomer of); Polyquaternium-22 (6300 MPA.S) (monomer of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 9003-01-4
VCID: VC21177200
InChI: InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
SMILES: C=CC(=O)O
Molecular Formula: C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
Molecular Weight: 72.06 g/mol

Acrylic acid

CAS No.: 9003-01-4

Cat. No.: VC21177200

Molecular Formula: C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH

Molecular Weight: 72.06 g/mol

* For research use only. Not for human or veterinary use.

Acrylic acid - 9003-01-4

Specification

CAS No. 9003-01-4
Molecular Formula C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
Molecular Weight 72.06 g/mol
IUPAC Name prop-2-enoic acid
Standard InChI InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
Standard InChI Key NIXOWILDQLNWCW-UHFFFAOYSA-N
Impurities ... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether.
< 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether
Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid.
SMILES C=CC(=O)O
Canonical SMILES C=CC(=O)O
Boiling Point 286 °F at 760 mmHg (NTP, 1992)
142 °C
BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg
141.20 °C. @ 760.00 mm Hg
141 °C
286 °F
Colorform Acrid liquid
Liquid
Colorless liquid
Colorless liquid or solid (below 55 degrees F)
Flash Point 130 °F (NTP, 1992)
50 °C
54 °C (open cup)
122 °F (50 °C) (open cup)
48-55 °C c.c.
121 °F
Melting Point 55 °F (NTP, 1992)
13.56 °C
13 °C
14 °C
55 °F

Introduction

Chemical Structure and Properties

Acrylic acid (CH₂=CHCOOH) consists of three carbon atoms arranged in a chain with a terminal carboxyl group and a double bond between the first and second carbon atoms. This unique structure, containing both an alkene and a carboxylic acid group, contributes to its high reactivity and makes it particularly valuable for polymerization reactions .

Physical Properties

Table 1: Physical Properties of Acrylic Acid

PropertyValue
Formula Weight72.06 g/mol
Physical StateLiquid above 13°C
ColorClear and colorless
OdorAcrid
Odor Threshold (detection)0.092 ppm
Density at 20°C1.05 g/mL
Density at 30°C1.04 g/mL
Boiling Point286°F (141°C)
Freezing Point53°F (12°C)
Flash Point130°F (54°C)
Solubility in WaterInfinite
Solubility in Organic SolventsFreely soluble in most solvents
HygroscopicityYes
Flammable Limits in AirLEL: 2.4%, UEL: 17%

The compound exists as a clear, colorless liquid at room temperature with a pungent, irritating odor detectable at very low concentrations. It is completely miscible with water and highly soluble in most organic solvents including alcohols, ethers, and chloroform .

Chemical Properties

Acrylic acid is a weak acid with a pKa value of approximately 4.25, making it slightly stronger than propionic acid (pKa 4.87). This enhanced acidity is attributed to the electron-withdrawing nature of the alkene group, which makes the oxygen more electron-deficient and more willing to donate its hydrogen .

The molecule's reactivity is primarily determined by two functional groups:

  • The carbon-carbon double bond (vinyl group), which readily undergoes addition reactions

  • The carboxylic acid group, which participates in typical acid reactions including esterification

This dual functionality enables acrylic acid to form numerous derivatives, most notably esters (acrylates) when reacted with alcohols .

Nomenclature and Identifiers

Acrylic acid is known by several names in scientific and industrial contexts. The systematic IUPAC name is prop-2-enoic acid, although "acrylic acid" remains the most common designation.

Table 2: Nomenclature and Identifiers for Acrylic Acid

ParameterValue
IUPAC NameProp-2-enoic acid
Common NameAcrylic acid
SynonymsPropenoic acid, Acroleic acid, Vinyl formic acid, 2-Propenoic acid, Glacial acrylic acid (GAA)
CAS Registry Number79-10-7
EINECS Number201-177-9
Chemical FormulaCH₂=CHCOOH
Stoichiometric FormulaC₃H₄O₂
United Nations NumberUN2218

The term "acrylic" originated in 1843, derived from "acrolein," an acrid-smelling oil produced from glycerol .

History

The word "acrylic" was first coined in 1843 for a chemical derivative of acrolein, which is itself derived from glycerol . Industrial production of acrylic acid and its esters began in the 1930s, using methods that have since been abandoned for economic and environmental reasons .

The evolution of acrylic acid production technologies reflects the industry's movement toward more efficient and environmentally sound processes. Early production methods included the cyanoethanol method, the Reppe method (hydrocarboxylation of acetylene), the ketene method, and the acrylonitrile hydrolysis method . These approaches gradually gave way to the current propylene oxidation method, which was developed in the 1960s and became the dominant production route by the late 20th century .

A significant milestone in this transition occurred in 1995 when BASF closed the last Reppe process plant in Ludwigshafen, Germany. Similarly, in 1999, Ciba Specialty Co. closed its only acrylonitrile process plant in Bradford, England, completing the industry's transition to propylene oxidation as the standard production method .

Production Methods

Current Industrial Production

The predominant industrial method for acrylic acid production is the catalytic oxidation of propylene, which itself is a byproduct of ethylene and gasoline production . This process is represented by the following chemical equation:

2 CH₂=CHCH₃ + 3 O₂ → 2 CH₂=CHCO₂H + 2 H₂O

Modern acrylic acid plants employ a two-step propylene oxidation method that offers improved efficiency and product quality compared to earlier one-step processes . The first step involves the oxidation of propylene to acrolein, followed by further oxidation to acrylic acid and subsequent separation and purification .

Optimization efforts have shown that lowering the reaction temperature from 310°C to 190°C can significantly increase conversion rates from 69% to 94%, generating higher process revenue. Maintaining nearly isothermal conditions inside the reactor using molten salt cooling systems has proven crucial for optimizing yield .

Historical Methods

Several production methods have been abandoned due to economic or environmental concerns:

  • Hydrocarboxylation of acetylene (Reppe chemistry): This method required nickel carbonyl, high pressures of carbon monoxide, and acetylene, which is relatively expensive compared to propylene .

  • Hydrolysis of acrylonitrile: This route was abandoned because it generates ammonium side products that require disposal .

  • Other abandoned precursors: These include ethenone and ethylene cyanohydrin, which proved less economical than propylene oxidation .

By 1999, all commercial plants using these alternative methods had been closed, making propylene oxidation the sole industrial route for acrylic acid production .

Reactions and Uses

Acrylic acid undergoes the typical reactions of carboxylic acids while also exhibiting distinctive reactivity due to its carbon-carbon double bond. This dual functionality makes it particularly valuable as an industrial chemical intermediate.

Key Reactions

  • Esterification: When reacted with alcohols, acrylic acid forms the corresponding esters, collectively known as acrylates or propenoates .

  • Polymerization: The double bond readily undergoes addition polymerization to form polyacrylic acid and related polymers .

  • Addition reactions: The carbon-carbon double bond participates in various addition reactions typical of alkenes .

  • Dimerization: Acrylic acid can undergo spontaneous dimerization during storage (approximately 100 ppm daily at room temperature), which necessitates the addition of inhibitors like methoxyphenol (MEHQ) for stabilization .

Industrial Applications

Table 3: Major Applications of Acrylic Acid

Application CategorySpecific Uses
Polymers and ResinsPolyacrylic acid, superabsorbent polymers, acrylic resins
CoatingsPaints, floor polish, leather finishing, paper coatings
AdhesivesIndustrial adhesives, pressure-sensitive adhesives
TextilesTextile fibers, fabric treatments
Water TreatmentFlocculants, scale inhibitors
Personal CareThickeners in cosmetics and personal care products
ConstructionConcrete additives, sealants

The acrylic acid industrial chain encompasses nearly a thousand different products, with the largest consumption field being the acrylic acid ester industry, which accounts for 50% to 60% of total acrylic acid consumption .

Alternative Synthesis Routes

Biobased Production

Research into sustainable production methods has led to the development of several biobased routes for acrylic acid synthesis:

  • Furfural-based synthesis: An environmentally benign conversion process that transforms biomass-derived furfural into acrylic acid through photooxygenation, aerobic oxidation, and ethenolysis reactions .

  • Lactide conversion: A process for continuous production of acrylic acid from biogenic lactide in a liquid-phase reaction, demonstrating continuous operation over 6 hours with effective product isolation and catalyst recycling .

Glycerol Conversion

The utilization of waste glycerol from biodiesel production represents a particularly promising approach for sustainable acrylic acid synthesis. Several conversion pathways are being investigated:

Table 4: Glycerol Conversion Routes to Acrylic Acid

Conversion RouteCharacteristicsCurrent Status
BiochemicalMinimal energy requirements, low global warming potentialPromising environmental profile but lower yields
ElectrochemicalOperates under ambient conditions, can use crude glycerolLaboratory scale, requires further development
PhotochemicalUses solar energy, potentially low-costEarly research stage, low conversion rates
ElectrocatalyticControlled reaction pathway, selectiveLaboratory scale, catalyst development needed
ThermocatalyticHigher acrylic acid yields, established catalytic principlesMost advanced technically but higher energy demand

Despite the environmental and economic potential, commercial-scale adoption of glycerol conversion routes faces challenges including lack of suitable catalysts, requirement for multiple conversion steps, high energy demands, and emission concerns .

Lactic Acid Conversion

Several promising approaches for converting lactic acid to acrylic acid have been reported:

  • Supercritical water process: Formation of acrylic acid from lactic acid under supercritical water conditions .

  • Catalytic dehydration: Various catalysts have been investigated:

    • Alkaline-earth phosphates catalysts

    • Hydroxyapatite catalysts with various cations and anions

    • Beta zeolite catalysts

    • Sodium nitrate modified catalysts

These methods typically achieve yields of up to 70-80% and represent a potentially viable route for sustainable acrylic acid production .

Market Information

The global demand for acrylic acid has grown steadily over the decades. In 2012, global demand for crude acrylic acid (esterified acrylic acid) reached 4.2 million tons per year, with China alone consuming approximately 1.354 million tons .

Market forecasts suggest continued growth, with the global market volume for acrylic acid projected to reach 11.3 million metric tons by 2029 . This growth is driven by increasing demand across various sectors, particularly in emerging economies.

While the price of petroleum-based feedstocks like ethylene and propylene has historically fluctuated between $1000 to $1400 per tonne, alternative feedstocks like glycerol have occasionally reached much lower price points (€450 per tonne for refined high-grade glycerol in 2010), highlighting the potential economic advantages of alternative production routes .

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